molecular formula C18H19N3O2 B11801889 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11801889
M. Wt: 309.4 g/mol
InChI Key: ZMGUHVOANOGCQM-UHFFFAOYSA-N
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Description

1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C18H19N3O2 It is known for its complex structure, which includes a benzoyl group attached to a pyridine ring, further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 5-benzoylpyridine with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(5-Benzoylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of a benzoyl group, pyridine ring, and piperazine ring.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-[4-(5-benzoylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)17-8-7-16(13-19-17)18(23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

ZMGUHVOANOGCQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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